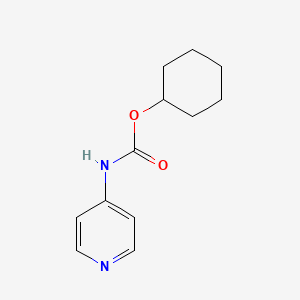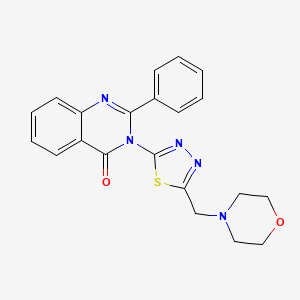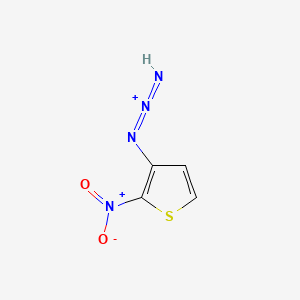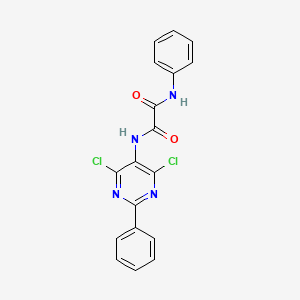
Tetrachlorodisilene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachlorodisilene is a chemical compound with the formula Si(_2)Cl(_4) It belongs to the class of disilenes, which are compounds containing a silicon-silicon double bond
Métodos De Preparación
Tetrachlorodisilene can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrachloride (SiCl(_4)) with a reducing agent such as lithium aluminum hydride (LiAlH(_4)) under controlled conditions. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent decomposition.
Another method involves the dehalogenation of hexachlorodisilane (Si(_2)Cl(_6)) using a suitable reducing agent. This reaction also requires careful control of temperature and solvent conditions to ensure the formation of this compound.
Análisis De Reacciones Químicas
Tetrachlorodisilene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silicon dioxide (SiO(_2)) and other silicon-oxygen compounds. Common oxidizing agents include oxygen (O(_2)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reduction of this compound can lead to the formation of lower chlorinated disilanes or silanes. Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are commonly used.
Substitution: this compound can undergo substitution reactions where chlorine atoms are replaced by other groups such as alkyl or aryl groups. These reactions often require the presence of a catalyst or specific reaction conditions.
Aplicaciones Científicas De Investigación
Tetrachlorodisilene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds. Its unique reactivity makes it valuable for studying silicon-based reaction mechanisms.
Materials Science: this compound is used in the production of silicon-based materials, including semiconductors and thin films
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of this compound and its derivatives. Its reactivity with biological molecules is of particular interest.
Industry: this compound is used in the manufacturing of high-purity silicon for electronic and photovoltaic applications. Its role in the production of silicon-based materials is essential for the development of advanced technologies.
Mecanismo De Acción
The mechanism of action of tetrachlorodisilene involves its reactivity with various chemical species. The silicon-silicon double bond in this compound is highly reactive, making it susceptible to nucleophilic and electrophilic attacks. This reactivity allows this compound to participate in a wide range of chemical reactions, including addition, substitution, and polymerization reactions.
Comparación Con Compuestos Similares
Tetrachlorodisilene can be compared with other similar compounds such as:
Hexachlorodisilane (Si(_2)Cl(_6)): Unlike this compound, hexachlorodisilane contains six chlorine atoms and no silicon-silicon double bond. It is less reactive and is often used as a precursor for the synthesis of this compound.
Silicon Tetrachloride (SiCl(_4)): Silicon tetrachloride is a simpler compound with a single silicon atom bonded to four chlorine atoms. It is commonly used in the production of high-purity silicon and as a reagent in various chemical reactions.
Dichlorosilane (SiH(_2)Cl(_2)): Dichlorosilane contains two hydrogen atoms and two chlorine atoms bonded to a silicon atom. It is used as a precursor for the deposition of silicon-based thin films in the semiconductor industry.
This compound is unique due to its silicon-silicon double bond, which imparts distinct reactivity and properties compared to other silicon-chlorine compounds.
References
Propiedades
Número CAS |
88867-44-1 |
|---|---|
Fórmula molecular |
Cl4Si2 |
Peso molecular |
198.0 g/mol |
Nombre IUPAC |
dichloro(dichlorosilylidene)silane |
InChI |
InChI=1S/Cl4Si2/c1-5(2)6(3)4 |
Clave InChI |
XRYUKJRFDMJUJL-UHFFFAOYSA-N |
SMILES canónico |
[Si](=[Si](Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14154638.png)



![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate](/img/structure/B14154663.png)
![4-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14154665.png)

![Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-](/img/structure/B14154684.png)


![N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14154707.png)
![N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine](/img/structure/B14154715.png)

